

# In-depth Technical Guide: The Discovery and History of Triampyzine (W-3976B)

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## Compound of Interest

Compound Name: *Triampyzine*

Cat. No.: *B1362470*

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Disclaimer: Following an extensive search of scientific literature, patent databases, and historical records, it has been determined that detailed technical information regarding **Triampyzine** (W-3976B), including comprehensive quantitative data, specific experimental protocols, and mechanism of action, is not available in the public domain. The compound appears to be a pharmaceutical agent developed in the 1960s that did not see widespread clinical use and was likely superseded by newer classes of drugs with more well-documented efficacy and safety profiles. This guide provides a summary of the available information.

## Discovery and Historical Context

**Triampyzine** was identified as a potent gastric antisecretory agent, as indicated by a United States patent filed in the mid-1960s. The research into this compound occurred before the advent of modern gastric acid suppressants like H<sub>2</sub>-receptor antagonists (e.g., cimetidine, developed in the 1970s) and proton pump inhibitors (e.g., omeprazole, developed in the late 1980s).

The identifier "W-3976B" is consistent with the internal coding nomenclature used by Warner-Lambert, a prominent American pharmaceutical company that was later acquired by Pfizer. This suggests that **Triampyzine** was likely discovered and underwent initial investigation within their research programs. The primary inventor listed on the associated patent is Robert I. Meltzer.

The limited available information suggests that **Triampyzine** was notable for its ability to reduce gastric acid secretion without the typical side effects associated with anticholinergic

drugs of that era. However, a lack of subsequent publications or clinical trial data indicates that its development was likely discontinued.

## Chemical Properties

- Chemical Name: N,N,3,5,6-pentamethylpyrazin-2-amine[1]
- Molecular Formula: C<sub>9</sub>H<sub>15</sub>N<sub>3</sub>[1][2]
- Molecular Weight: 165.24 g/mol [2]
- CAS Number: 6503-95-3[2]
- Synonyms: Triampizine

## Biological Activity

**Triampyzine** is described as a potent gastric antisecretory agent. It was investigated for its potential use in treating conditions related to hyperacidity. One of its noted characteristics was the absence of anticholinergic side effects, which were a common issue with other acid-suppressing drugs of the time.

A 1969 study by H. Jacobson et al. mentioned **Triampyzine** in the context of its potential chemical interactions, specifically with the excipient magnesium stearate, which was studied using differential thermal analysis. This indicates that formulation and stability studies were undertaken for this compound.

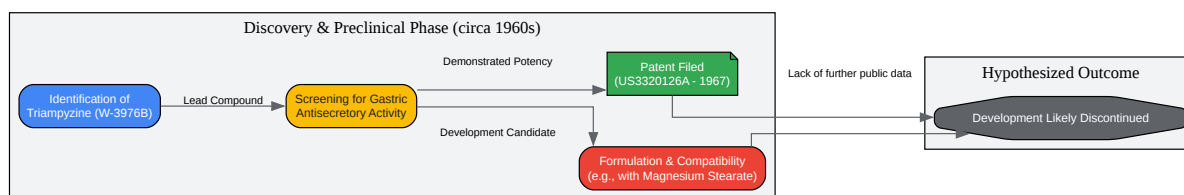
Due to the lack of publicly available research, no quantitative data on the potency (e.g., IC<sub>50</sub> or ED<sub>50</sub> values), efficacy in preclinical models, or pharmacokinetic properties of **Triampyzine** can be provided.

## Experimental Protocols

Detailed experimental protocols for the synthesis, in vitro, or in vivo testing of **Triampyzine** are not available in the accessible literature. The original patent, which would be the most likely source for this information, does not provide the level of methodological detail required for replication under modern standards.

## Visualizations

Given the absence of data on signaling pathways or detailed experimental workflows, a diagram illustrating a hypothetical drug discovery and development pathway, contextualized with the known information for **Triampyzine**, is provided below.



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Caption: A logical diagram illustrating the likely early-stage development path of **Triampyzine**.

## Conclusion

**Triampyzine** (W-3976B) represents a historical footnote in the development of gastric antisecretory agents. While it showed initial promise as a potent compound without the common side effects of its time, it did not progress to become a clinically used therapeutic. The lack of accessible, detailed scientific data prevents a more in-depth technical analysis. The information that is available positions it as a precursor to the more advanced and well-understood acid-suppressing drugs that are standard in clinical practice today. Professionals researching the history of gastroenterological pharmacology may find its origins of interest, but the data required for drug development or detailed scientific inquiry is not publicly available.

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## References

- 1. patents.justia.com [patents.justia.com]
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